molecular formula C17H23F3N2O B7647700 N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine

N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine

Cat. No. B7647700
M. Wt: 328.37 g/mol
InChI Key: CUZUANDLKFMEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a piperidine derivative that contains a chromene ring, which is known to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Additionally, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Additionally, the compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. The compound has also been found to possess potent antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine in lab experiments is its potent pharmacological activity. The compound has been shown to exhibit significant anticonvulsant, antidepressant, anxiolytic, and analgesic activities in animal models. Additionally, the compound has been found to possess potent anti-inflammatory and antioxidant properties. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine. One possible direction is to investigate the compound's potential as a therapeutic agent for various neurological and psychiatric disorders, including epilepsy, depression, anxiety, and chronic pain. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Finally, future research should focus on developing more efficient synthesis methods for the compound and improving its solubility and bioavailability.

Synthesis Methods

The synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine is a multi-step process that involves the condensation of 3,4-dihydro-2H-chromen-3-carbaldehyde with 3,3,3-trifluoropropylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-bromopiperidine.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine has been the subject of various scientific research studies due to its potential therapeutic applications. The compound has been found to exhibit significant anticonvulsant, antidepressant, anxiolytic, and analgesic activities in animal models. Additionally, the compound has been shown to possess potent anti-inflammatory and antioxidant properties.

properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O/c18-17(19,20)7-10-22-8-5-14(6-9-22)21-15-11-13-3-1-2-4-16(13)23-12-15/h1-4,14-15,21H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZUANDLKFMEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2CC3=CC=CC=C3OC2)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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